molecular formula C19H22O3 B1677798 Ostruthin CAS No. 148-83-4

Ostruthin

Cat. No.: B1677798
CAS No.: 148-83-4
M. Wt: 298.4 g/mol
InChI Key: INBMTJJPUABOQJ-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ostruthin, also known as this compound, is a naturally occurring coumarin derivative. It is primarily isolated from the roots of the plant Peucedanum ostruthium. This compound is known for its significant antimycobacterial properties, particularly against gram-positive microorganisms .

Mechanism of Action

Target of Action

Ostruthin, a hydroxycoumarin-related compound, primarily targets the TREK-1 channel , a type of two-pore domain potassium channel . It also interacts with the TREK-2 channel and has been identified as an anti-staphylococcal constituent . Furthermore, it has been found to target the Nuclear Factor κB (NF-κB) signaling pathway in human lung adenocarcinoma A549 cells .

Mode of Action

This compound acts as an activator of the TREK-1 and TREK-2 channels . It increases whole-cell TREK-1 channel currents in 293T cells at a low concentration (EC50 = 5.3 μM), and also the activity of the TREK-2 channel (EC50 = 3.7 mM) . In contrast, this compound inhibits other potassium channels, such as human ether-à-go-go-related gene (HERG1), inward-rectifier (Kir2.1), voltage-gated (Kv1.4), and two-pore domain (TASK-1) at higher concentrations .

Biochemical Pathways

This compound affects the NF-κB signaling pathway . It inhibits TNF-α-induced NF-κB-responsive luciferase reporter activity at concentrations higher than 40 µM .

Pharmacokinetics

It’s worth noting that this compound has features of cell membrane- and blood-brain barrier-permeability: low molecular weight (298), small number of hydrogen bond donor (2) and acceptors (2), modestly high partition coefficient (56), small polar surface area (504 Ų) . These features closely match Lipinski’s rule of five, suggesting good bioavailability.

Result of Action

This compound has been found to have antidepressive and anxiolytic effects . It suppresses the stress-induced increase in anti-c-Fos immunoreactivity in the lateral septum . It also inhibits the up-regulation of cell-surface intercellular adhesion molecule-1 (ICAM-1) in human lung adenocarcinoma A549 cells stimulated with tumor necrosis factor-α (TNF-α) without affecting cell viability .

Biochemical Analysis

Biochemical Properties

Ostruthin has been found to interact with various enzymes and proteins. It has been identified as an activator of the two-pore domain K+ channel, TREK-1 . It increases whole-cell TREK-1 channel currents in 293T cells at a low concentration . It also inhibits other K+ channels, such as human ether-à-go-go-related gene (HERG1), inward-rectifier (Kir2.1), voltage-gated (Kv1.4), and two-pore domain (TASK-1) at higher concentrations .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits serum-induced vascular smooth muscle cell (VSMC) proliferation . It also significantly decreases the survival of Caenorhabditis elegans, a nematode .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It activates the TREK-1 channel, increasing whole-cell TREK-1 channel currents . It also inhibits other K+ channels at higher concentrations . Furthermore, it has been found to inhibit the up-regulation of cell-surface intercellular adhesion molecule-1 (ICAM-1) in human lung adenocarcinoma A549 cells stimulated with tumor necrosis factor-α (TNF-α) .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a higher dose (20 mg/kg) of this compound decreased the anxiolytic effect, resulting in a bell-shaped dose-response relationship .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Its interaction with various K+ channels suggests that it may play a role in potassium ion transport .

Preparation Methods

Ostruthin can be synthesized through various chemical routes. One common method involves the extraction from the roots of Peucedanum ostruthium. The industrial production of this compound typically involves the isolation of the compound using organic solvents followed by purification processes such as crystallization .

Chemical Reactions Analysis

Ostruthin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ostruthin has a wide range of scientific research applications:

Comparison with Similar Compounds

Ostruthin is unique among coumarin derivatives due to its specific antimycobacterial properties. Similar compounds include:

    Coumarin: A parent compound with a wide range of biological activities.

    Umbelliferone: Another coumarin derivative with antimicrobial properties.

    Scopoletin: Known for its anti-inflammatory and antimicrobial effects.

Compared to these compounds, this compound has a more pronounced effect against gram-positive bacteria, making it a valuable compound in antimicrobial research .

Properties

IUPAC Name

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-8-15-11-16-9-10-19(21)22-18(16)12-17(15)20/h5,7,9-12,20H,4,6,8H2,1-3H3/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBMTJJPUABOQJ-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318569
Record name Ostruthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-83-4
Record name Ostruthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ostruthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ostruthin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ostruthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148-83-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSTRUTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHK3RR9BOR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ostruthin
Reactant of Route 2
Reactant of Route 2
Ostruthin
Reactant of Route 3
Reactant of Route 3
Ostruthin
Reactant of Route 4
Ostruthin
Reactant of Route 5
Ostruthin
Reactant of Route 6
Ostruthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.